molecular formula C25H29NO3 B12331591 2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylacrylate

2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylacrylate

Cat. No.: B12331591
M. Wt: 391.5 g/mol
InChI Key: WAJCJDLRJVDSSD-WCWDXBQESA-N
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Description

2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-3-phenyl-, 2-ethylhexyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-3-phenyl-, 2-ethylhexyl ester typically involves the esterification of 2-Propenoic acid derivatives with 2-ethylhexanol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments helps in achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-3-phenyl-, 2-ethylhexyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-3-phenyl-, 2-ethylhexyl ester is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-3-phenyl-, 2-ethylhexyl ester exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester
  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester
  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-

Uniqueness

2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-3-phenyl-, 2-ethylhexyl ester is unique due to the presence of both cyano and ester functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Biological Activity

2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylacrylate is a chemical compound that belongs to the class of acrylate esters. It is primarily utilized in the formulation of sunscreens and other cosmetic products due to its UV-absorbing properties. This article explores its biological activity, including toxicity, absorption, and potential health effects based on diverse research findings.

  • Chemical Formula : C20H25NO3
  • CAS Number : 5466-77-3
  • Appearance : Yellow viscous liquid, insoluble in water.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its absorption, toxicity, and potential endocrine-disrupting effects.

Absorption and Metabolism

Research indicates that the compound exhibits significant skin absorption characteristics. In vitro studies demonstrated that after topical application, a large percentage remains on the skin surface, with minimal penetration into deeper layers. Specifically:

  • Skin Absorption : Approximately 81.2% recovery from pig flank skin and 87.7% from human abdominal skin after 16 hours of treatment .
  • Metabolism : The compound undergoes slow hydrolysis in human blood plasma, with a half-life of about 10 hours .

Toxicity Studies

Toxicological assessments have shown varying degrees of toxicity depending on the exposure route:

  • Acute Toxicity : The median lethal dose (LD50) was found to be >8 g/kg in mice and >20 mL/kg in rats, indicating low acute toxicity levels .
  • Dermal Exposure : A study involving occlusive application of a sunscreen containing up to 7.5% of the compound showed no significant toxic effects or mortality in test subjects .

Potential Endocrine Disruption

The compound has been linked to endocrine disruption in laboratory settings. Notably:

  • Estrogenic Activity : In vitro studies have reported estrogenic effects at concentrations similar to those experienced by users of sunscreen products . These findings raise concerns regarding potential reproductive health impacts.

Case Studies and Research Findings

  • Study on Genotoxicity : A study conducted at Masaryk University indicated that octinoxate (a related compound) could damage human cell DNA upon UV exposure, suggesting that structural analogs like this compound may share similar risks .
  • Skin Sensitization Studies : The compound has been evaluated for its potential to cause skin sensitization. Results suggest it is non-irritating under standard testing conditions, making it suitable for cosmetic formulations .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberLD50 (mg/kg)Estrogenic ActivityUV Absorption
This compound5466-77-3>8000 (mice)Yes (in vitro)UVB
Octinoxate (Ethylhexyl Methoxycinnamate)5466-77-3>20000 (rats)Yes (in vitro)UVB
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate637527Not establishedUnknownUVB

Properties

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

2-ethylhexyl (E)-2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate

InChI

InChI=1S/C25H29NO3/c1-4-6-10-19(5-2)18-29-25(27)23(17-26)24(20-11-8-7-9-12-20)21-13-15-22(28-3)16-14-21/h7-9,11-16,19H,4-6,10,18H2,1-3H3/b24-23+

InChI Key

WAJCJDLRJVDSSD-WCWDXBQESA-N

Isomeric SMILES

CCCCC(CC)COC(=O)/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OC)/C#N

Canonical SMILES

CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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